![molecular formula C15H11BrINO B4994647 1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one](/img/structure/B4994647.png)
1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one, also known as BRINP1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have unique properties that make it useful in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one involves the selective inhibition of enzymes that are involved in a variety of biological processes. This compound has been shown to bind to specific sites on enzymes, preventing them from functioning properly. By selectively targeting these enzymes, this compound has the potential to be a powerful tool for understanding the underlying mechanisms of disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit enzymes, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one is its selectivity for certain enzymes, which makes it a valuable tool for studying their function. Additionally, this compound has been shown to have a high degree of purity, which is important for ensuring accurate and reproducible results. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one. One area of interest is in the development of new therapeutic agents based on its unique properties. Additionally, this compound may be useful in the study of a variety of diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one involves several steps, including the reaction of 4-bromobenzaldehyde with 2-iodoaniline to form an intermediate compound, which is then reacted with propenone to produce the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-[(2-iodophenyl)amino]-2-propen-1-one has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of biological processes, including the role of proteins and enzymes in disease states. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for understanding their function.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2-iodoanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrINO/c16-12-7-5-11(6-8-12)15(19)9-10-18-14-4-2-1-3-13(14)17/h1-10,18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWGNFWWOCHGGI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994565.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)
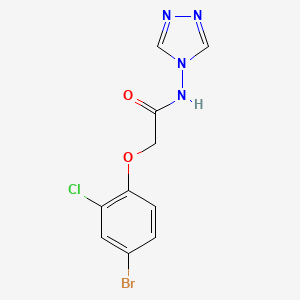
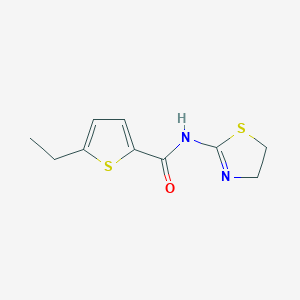
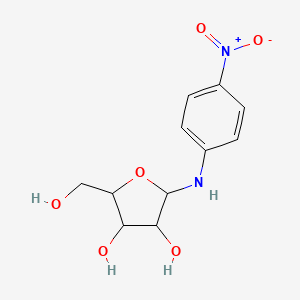

![3-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4994609.png)
![11-(2-hydroxyethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4994615.png)
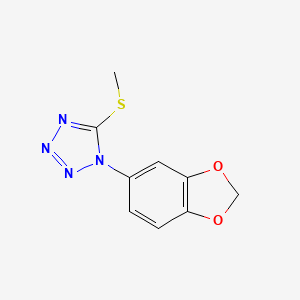


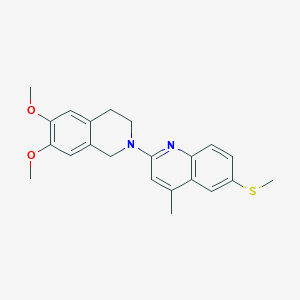
![(1,2-diphenylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B4994639.png)